1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-chloro-4-methyl-

Sequential cross-coupling C–C bond formation Regioselective arylation

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-chloro-4-methyl- (CAS 4893-89-4) is a trisubstituted 7-azaindole scaffold bearing bromine at the 3-position, chlorine at the 6-position, and a methyl group at the 4-position (molecular formula C₈H₆BrClN₂, MW 245.50). The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a recognized privileged structure in medicinal chemistry, serving as the foundation for numerous kinase inhibitors targeting FGFR, CHK1, BTK, SGK-1, and CSF1R, among others.

Molecular Formula C8H6BrClN2
Molecular Weight 245.50 g/mol
Cat. No. B15489204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-chloro-4-methyl-
Molecular FormulaC8H6BrClN2
Molecular Weight245.50 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=CN2)Br)Cl
InChIInChI=1S/C8H6BrClN2/c1-4-2-6(10)12-8-7(4)5(9)3-11-8/h2-3H,1H3,(H,11,12)
InChIKeyLIZMKFSWAJGDNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine – A Halogen-Orthogonal 7-Azaindole Building Block for Sequential Cross-Coupling in Kinase-Targeted Library Synthesis


1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-chloro-4-methyl- (CAS 4893-89-4) is a trisubstituted 7-azaindole scaffold bearing bromine at the 3-position, chlorine at the 6-position, and a methyl group at the 4-position (molecular formula C₈H₆BrClN₂, MW 245.50) . The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a recognized privileged structure in medicinal chemistry, serving as the foundation for numerous kinase inhibitors targeting FGFR, CHK1, BTK, SGK-1, and CSF1R, among others [1][2]. This specific derivative is primarily utilized as a synthetic intermediate, wherein the chemically differentiated bromo and chloro substituents enable sequential, site-selective palladium-catalyzed cross-coupling reactions for the construction of complex, multi-aryl pharmacophores [3].

Why Generic 7-Azaindole Intermediates Cannot Replace 3-Bromo-6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine in Sequential Derivatization Workflows


The pyrrolo[2,3-b]pyridine scaffold undergoes electrophilic substitution predominantly at the 3-position, which is the most electron-rich site on the pyrrole ring [1]. This inherent regiochemical bias means that analogs lacking a pre-installed 3-bromo substituent (e.g., 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, CAS 4894-29-5) require a separate, non-trivial bromination step to access the same downstream intermediates, introducing additional synthetic burden and potential regioselectivity challenges. Conversely, analogs lacking the 6-chloro group (e.g., 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, CAS 802264-75-1) forego the ability to perform a second, orthogonal cross-coupling at the pyridine ring. The simultaneous presence of Br (C3) and Cl (C6) with distinct reactivity profiles under Pd-catalyzed conditions enables a convergent, protection-free sequential arylation strategy that is impossible with mono-halogenated or regioisomeric alternatives . Furthermore, the 4-methyl substituent, absent in 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-08-4), modulates both the lipophilicity (cLogP) and the steric environment of the scaffold, which is critical for downstream structure-activity relationship (SAR) exploration in kinase inhibitor programs [2].

Quantitative Differentiation Evidence: 3-Bromo-6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine vs. Closest Structural Analogs


Dual Halogen Orthogonality Enables Programmable Sequential Cross-Coupling Unavailable in Mono-Halogenated 7-Azaindoles

The compound possesses two chemically differentiated halogen substituents: a C3–Br bond (bond dissociation energy ~84 kcal/mol for Ar–Br) and a C6–Cl bond (bond dissociation energy ~97 kcal/mol for Ar–Cl), enabling catalyst-controlled sequential Pd-catalyzed cross-coupling [1]. In contrast, the closest mono-halogenated comparators—3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 802264-75-1) and 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 4894-29-5)—each carry only a single reactive halogen, restricting derivatization to a single site without additional halogenation steps. The differential reactivity between C(sp²)–Br and C(sp²)–Cl bonds under standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O, 80°C) allows the 3-bromo position to react preferentially, leaving the 6-chloro position intact for a subsequent coupling with a different boronic acid partner .

Sequential cross-coupling C–C bond formation Regioselective arylation

Molecular Weight and Physicochemical Differentiation from the Non-Methylated Analog Influences Downstream Pharmacokinetic Profile

The 4-methyl substituent differentiates this compound from 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-08-4), which lacks the methyl group and has a lower molecular weight of 231.48 g/mol vs. 245.50 g/mol for the target compound . The addition of a single methyl group increases the calculated logP (cLogP) by approximately 0.5 log units based on the π-value of the methyl substituent (+0.56), altering the lipophilic-hydrophilic balance of any downstream derivative [1]. For medicinal chemistry programs targeting intracellular kinase ATP-binding pockets, the 4-methyl group also introduces a steric constraint at the C4 position, which can modulate selectivity against off-target kinases that are sterically intolerant of C4 substitution on the 7-azaindole scaffold [2].

Lipophilicity Molecular weight Lead optimization

Regioisomeric Identity Distinct from 5-Bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine Ensures Correct Spatial Presentation of Substituents for Target Binding

The target compound (3-bromo-6-chloro-4-methyl) and its closest constitutional isomer, 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1190314-14-7), share the same molecular formula (C₈H₆BrClN₂) and molecular weight (245.50 g/mol) but differ in the positions of the Br and Cl substituents on the 7-azaindole core . In the 1H-pyrrolo[2,3-b]pyridine system, the pyridine nitrogen (N7) and the pyrrole NH (N1) constitute the canonical kinase hinge-binding motif. The C6 position is directly adjacent to the hinge-binding nitrogen (N7), meaning that substituents at C6 can profoundly influence the hinge-binding geometry and potency of the final inhibitor. The 3-bromo-6-chloro substitution pattern places the chlorine atom at this critical C6 position, whereas the 5-bromo-3-chloro regioisomer places bromine at C5 and chlorine at C3—a completely different spatial arrangement relative to the hinge-binding motif [1]. Electrophilic substitution of 4-methyl-6-chloro-7-azaindoline occurs exclusively at the 5-position rather than the 3-position, confirming the distinct electronic character of these positions [2].

Regiochemistry Isomeric purity Kinase hinge-binding motif

Commercial Purity Benchmarking Against Closest Analogs Supports Reliable Structure-Activity Relationship Studies

The target compound is commercially available from multiple vendors at a standardized purity specification of ≥98% . This purity level is equivalent to the typical commercial specifications of its closest analogs: 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 802264-75-1, ≥95% minimum specification) and 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 4894-29-5, ≥98%) . Consistent ≥98% purity across suppliers reduces the risk of irreproducible biological results arising from trace impurities (e.g., dehalogenated byproducts, positional isomers, or residual Pd) and ensures that observed SAR trends are attributable to the intended chemical structure rather than contaminants.

Chemical purity Quality control Reproducibility

Precedented Scaffold in Kinase Inhibitor Patent Families Contextualizes the Derivative's Potential for IP Generation

The 1H-pyrrolo[2,3-b]pyridine scaffold is extensively claimed in patents covering kinase inhibitors, including WO2007002433A1 (protein kinase inhibitors), CA2862940A1 (CHK1 inhibitors), and multiple FGFR inhibitor patents from various applicants [1][2][3]. The 3-bromo-6-chloro-4-methyl substitution pattern, as a late-stage synthetic intermediate, provides a direct entry point into chemical space adjacent to these patented pharmacophores. For organizations conducting freedom-to-operate analyses or seeking novel, patentable derivatives, the specific 3-Br/6-Cl/4-CH₃ substitution pattern represents a distinct starting point whose derivatives may occupy unexplored patent space compared to the more heavily exemplified 5-substituted or 3,5-disubstituted 7-azaindoles that dominate the patent literature [4].

Kinase inhibitor patents FGFR CHK1 BTK Intellectual property

Optimal Application Scenarios for 3-Bromo-6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine in Drug Discovery and Chemical Biology


Diversity-Oriented Synthesis of FGFR or CHK1-Focused Compound Libraries via Sequential Suzuki-Miyaura Coupling

Medicinal chemistry teams targeting FGFR, CHK1, or BTK can utilize the dual-halogen orthogonality of 3-bromo-6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine to rapidly generate a matrix of derivatives with independent variation at the C3 and C6 positions. A first Suzuki-Miyaura coupling at the more reactive C3–Br position (e.g., with aryl or heteroaryl boronic acids) followed by a second, higher-temperature coupling at C6–Cl enables the exploration of substitution space around the 7-azaindole core without intermediate purification or protecting group manipulations. This convergent strategy is directly aligned with the synthetic approaches described for 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors exhibiting IC₅₀ values in the low nanomolar range (e.g., compound 4h with FGFR1–4 IC₅₀ values of 7, 9, 25, and 712 nM, respectively) [1].

Synthesis of 3,6-Diaryl-4-methyl-7-azaindole Pharmacophores for Probing Kinase Gatekeeper and Solvent-Front Interactions

The C6 position of the 7-azaindole scaffold projects toward the solvent-front region of the kinase ATP-binding pocket, while the C3 position extends toward the back pocket. By exploiting the sequential Pd-catalyzed arylation strategy enabled by the 3-Br/6-Cl differentiation, structure-based design teams can systematically vary the C6 substituent to modulate solvent-front interactions (e.g., introducing basic amines for improved solubility or polar contacts) while independently optimizing the C3 aryl group for hydrophobic back-pocket occupancy. This positional exploration is precluded with regioisomeric scaffolds such as 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1190314-14-7), which places the reactive halogen substituents at positions with entirely different spatial trajectories relative to the hinge [2].

Late-Stage Functionalization Intermediate for Process Chemistry Development and Kilogram-Scale Route Scouting

For process chemistry groups developing scalable synthetic routes to 7-azaindole-based clinical candidates, 3-bromo-6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine serves as a key intermediate whose dual-halogen pattern reduces the number of isolated intermediates required in a linear synthesis. The commercial availability of this compound at ≥98% purity from ISO-certified vendors [1] supports its use in route-scouting studies where material consistency and traceability are critical for regulatory submissions. The well-characterized electrophilic reactivity pattern of the 1H-pyrrolo[2,3-b]pyridine system, wherein electrophilic substitution occurs predominantly at the 3-position [2], further informs the design of robust, regiochemically predictable downstream transformations.

Negative Control Synthesis for Assessing the Contribution of C4-Methyl to Biological Activity in SAR Campaigns

In kinase inhibitor SAR studies where understanding the contribution of the C4 substituent to potency and selectivity is critical, 3-bromo-6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine and its 4-H analog (3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, CAS 1190321-08-4, MW 231.48) can be elaborated in parallel to matched molecular pairs differing only at the C4 position (CH₃ vs. H). The ~0.5 log unit difference in cLogP between the two series, attributable to the methyl π-value of +0.56 [1], provides a controlled system for deconvoluting lipophilicity-driven potency effects from specific steric interactions in the kinase active site.

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-chloro-4-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.